Cas no 2680816-56-0 (2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)
![2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid structure](https://ja.kuujia.com/scimg/cas/2680816-56-0x500.png)
2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid 化学的及び物理的性質
名前と識別子
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- EN300-28285089
- 2-{butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
- 2680816-56-0
- 2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
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- インチ: 1S/C15H19NO4/c1-3-5-10-16(15(19)20-11-4-2)13-9-7-6-8-12(13)14(17)18/h4,6-9H,2-3,5,10-11H2,1H3,(H,17,18)
- InChIKey: AJHORUOUDXIXJP-UHFFFAOYSA-N
- SMILES: O(CC=C)C(N(C1C=CC=CC=1C(=O)O)CCCC)=O
計算された属性
- 精确分子量: 277.13140809g/mol
- 同位素质量: 277.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 8
- 複雑さ: 343
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- XLogP3: 3.1
2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28285089-5.0g |
2-{butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680816-56-0 | 5g |
$1945.0 | 2023-05-24 | ||
Enamine | EN300-28285089-10.0g |
2-{butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680816-56-0 | 10g |
$2884.0 | 2023-05-24 | ||
Enamine | EN300-28285089-0.1g |
2-{butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680816-56-0 | 0.1g |
$591.0 | 2023-05-24 | ||
Enamine | EN300-28285089-0.05g |
2-{butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680816-56-0 | 0.05g |
$563.0 | 2023-05-24 | ||
Enamine | EN300-28285089-2.5g |
2-{butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680816-56-0 | 2.5g |
$1315.0 | 2023-05-24 | ||
Enamine | EN300-28285089-1.0g |
2-{butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680816-56-0 | 1g |
$671.0 | 2023-05-24 | ||
Enamine | EN300-28285089-0.5g |
2-{butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680816-56-0 | 0.5g |
$645.0 | 2023-05-24 | ||
Enamine | EN300-28285089-0.25g |
2-{butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680816-56-0 | 0.25g |
$617.0 | 2023-05-24 |
2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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3. Book reviews
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4. Back matter
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acidに関する追加情報
Comprehensive Overview of 2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid (CAS No. 2680816-56-0)
2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid (CAS No. 2680816-56-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, polymer science, and material engineering. This compound, characterized by its unique carbamate and benzoic acid functional groups, serves as a versatile intermediate in the synthesis of advanced materials and bioactive molecules. Its molecular structure, which includes a butyl chain and a prop-2-en-1-yloxy moiety, offers a balance of hydrophobicity and reactivity, making it a valuable building block for researchers.
In recent years, the demand for functionalized benzoic acid derivatives has surged due to their applications in drug discovery and polymer modification. 2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid is particularly notable for its role in the development of stimuli-responsive polymers, a hot topic in material science. These polymers are designed to respond to environmental triggers such as pH, temperature, or light, making them ideal for targeted drug delivery systems and smart coatings. The compound's allyloxycarbonyl group enables facile incorporation into polymer backbones, a feature highly sought after in the design of biocompatible materials.
The synthesis of 2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid typically involves the reaction of 2-aminobenzoic acid with butyl isocyanate, followed by protection with allyl chloroformate. This straightforward yet efficient route has made the compound accessible for large-scale production. Researchers are increasingly exploring its potential in green chemistry applications, aligning with the global push for sustainable and eco-friendly chemical processes. The compound's compatibility with water-based reactions and catalytic systems further enhances its appeal in modern synthetic methodologies.
From a pharmacological perspective, 2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid has shown promise as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). Its benzoic acid core is a common motif in many NSAIDs, and the addition of the butyl and allyloxycarbonyl groups allows for fine-tuning of pharmacokinetic properties. This adaptability has sparked interest in the compound's potential to address challenges such as drug solubility and bioavailability, which are critical factors in the development of next-generation therapeutics.
In the realm of polymer chemistry, 2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid is often employed as a crosslinking agent or monomer. Its ability to participate in radical polymerization reactions makes it a valuable component in the fabrication of hydrogels and elastomers. These materials are widely used in biomedical applications, including tissue engineering and wound healing, areas that have seen exponential growth due to advancements in regenerative medicine. The compound's biodegradability and low toxicity further underscore its suitability for such applications.
Another emerging application of 2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid is in the field of agrochemicals. The compound's structural features make it a candidate for the development of herbicides and pesticides with improved environmental profiles. As the agricultural sector seeks alternatives to traditional chemicals, the demand for safer and more efficient solutions has risen. Researchers are investigating the compound's potential to act as a plant growth regulator or pest deterrent, leveraging its unique chemical properties.
The analytical characterization of 2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid is typically performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods confirm the compound's purity and structural integrity, which are essential for its successful application in various industries. Additionally, high-performance liquid chromatography (HPLC) is often employed to monitor the compound's stability under different conditions, ensuring its suitability for long-term storage and use.
As the scientific community continues to explore the potential of 2-{Butyl[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid, its role in innovative technologies is expected to expand. Whether in the development of advanced materials, pharmaceuticals, or sustainable agrochemicals, this compound exemplifies the intersection of chemistry and cutting-edge research. Its versatility and adaptability make it a cornerstone in the quest for solutions to some of the most pressing challenges in science and industry today.
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